![molecular formula C6H3Cl2N3O2S B13066350 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Méthodes De Préparation
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride typically involves multiple steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The sulfonyl chloride group is subsequently introduced through a sulfonation reaction. The reaction conditions often require the use of specific reagents such as diisopropylethylamine and solvents like toluene under an inert atmosphere .
Analyse Des Réactions Chimiques
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is exploited in various biochemical assays and research applications.
Comparaison Avec Des Composés Similaires
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride can be compared with other similar compounds such as:
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a similar core structure but with a nitrile group instead of a sulfonyl chloride group.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has two chlorine atoms and lacks the sulfonyl chloride group.
Propriétés
Formule moléculaire |
C6H3Cl2N3O2S |
|---|---|
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-6-4-1-2-5(14(8,12)13)11(4)10-3-9-6/h1-3H |
Clé InChI |
YGJWIFMLGOVCHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=NN2C(=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


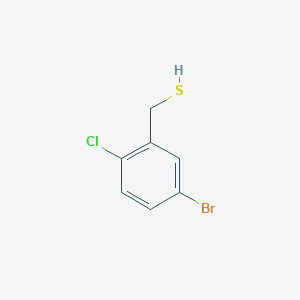

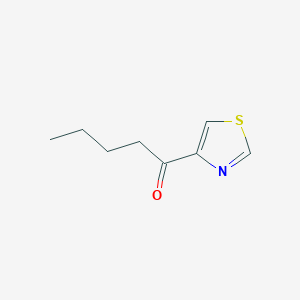

![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
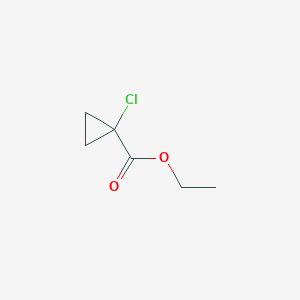
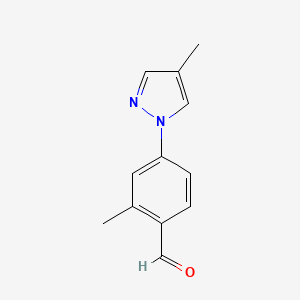
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


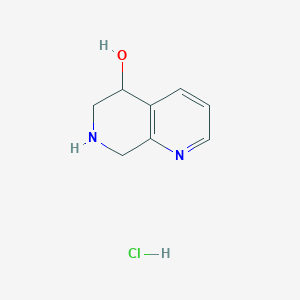

![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)

